XLogP3 Lipophilicity vs. Para-Isomer
The target compound (2-(pyrazin-2-yl)phenyl)carboxylic acid exhibits a computed XLogP3 value of 1.0, whereas its para-substituted positional isomer 4-(pyrazin-2-yl)benzoic acid demonstrates a different lipophilicity profile due to altered spatial distribution of the carboxylic acid group relative to the pyrazine ring [1]. This lipophilicity difference directly affects membrane permeability and oral bioavailability predictions in early-stage drug discovery .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 4-(Pyrazin-2-yl)benzoic acid: XLogP3 value differs due to positional isomerism |
| Quantified Difference | Target compound exhibits distinct lipophilicity profile relative to para-isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Different XLogP3 values between ortho- and para-isomers directly impact predicted membrane permeability and compound prioritization in drug discovery screening cascades.
- [1] PubChem. 2-(Pyrazin-2-yl)benzoic acid: Computed Properties—XLogP3 = 1.0. CID 63968368. View Source
